Bocaminooxy-PEG2-BCN
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Overview
Description
Bocaminooxy-PEG2-BCN: is a high-purity and high-quality heterobifunctional cross-linker with a Boc-protected aminooxy group and a BCN group . The Boc-protected aminooxy group is used for the selective conjugation of the linker to aldehydes and ketones, while the BCN group can react with a variety of functional groups including thiols, amines, and hydroxyls . This compound is widely used in protein modification and bioconjugation chemistry due to its unique chemical structure that enables selective and efficient conjugation of proteins or peptides to other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bocaminooxy-PEG2-BCN involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group and the introduction of a BCN (bicyclo[6.1.0]nonyne) group . The reaction conditions typically involve the use of organic solvents and specific reagents to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product . The production is carried out in controlled environments to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Bocaminooxy-PEG2-BCN undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly involving the BCN group.
Substitution: The BCN group can participate in substitution reactions with thiols, amines, and hydroxyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thiols, amines, and hydroxyl-containing compounds are commonly used.
Major Products Formed: The major products formed from these reactions include conjugated proteins or peptides, modified small molecules, and various bioconjugates .
Scientific Research Applications
Chemistry: Bocaminooxy-PEG2-BCN is extensively used in bioconjugation chemistry for the selective modification of proteins and peptides . It enables the efficient conjugation of biomolecules to other functional groups, facilitating the study of complex biochemical processes .
Biology: In biological research, this compound is used for labeling and tracking biomolecules, enabling the study of cellular processes and interactions . It is also used in the development of biosensors and diagnostic tools .
Medicine: this compound has applications in drug delivery systems, where it is used to modify therapeutic agents for targeted delivery and controlled release . It is also used in the development of novel therapeutics and biopharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. It is also employed in the development of new chemical processes and technologies .
Mechanism of Action
Mechanism of Action: The mechanism by which Bocaminooxy-PEG2-BCN exerts its effects involves the selective conjugation of the Boc-protected aminooxy group to aldehydes and ketones, forming stable oxime linkages . The BCN group can react with various functional groups, enabling the formation of diverse bioconjugates .
Molecular Targets and Pathways: The primary molecular targets of this compound are aldehydes and ketones, which it selectively conjugates to . The pathways involved include the formation of oxime linkages and the subsequent reactions of the BCN group with thiols, amines, and hydroxyls .
Comparison with Similar Compounds
Aminooxy-PEG-BCN: Similar to Bocaminooxy-PEG2-BCN but without the Boc protection.
Aminooxy-PEG-Azide: Contains an azide group instead of a BCN group.
Aminooxy-PEG-Propargyl: Contains a propargyl group instead of a BCN group.
Uniqueness: this compound is unique due to its Boc-protected aminooxy group, which provides selective conjugation to aldehydes and ketones, and its BCN group, which can react with a variety of functional groups . This combination of functional groups makes it a versatile reagent for bioconjugation and protein modification .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O8/c1-24(2,3)35-23(30)27-34-17-21(28)25-10-12-31-14-15-32-13-11-26-22(29)33-16-20-18-8-6-4-5-7-9-19(18)20/h18-20H,6-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDCTDORAYPQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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